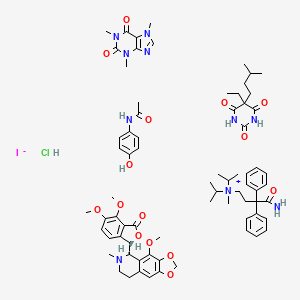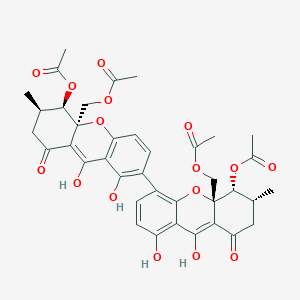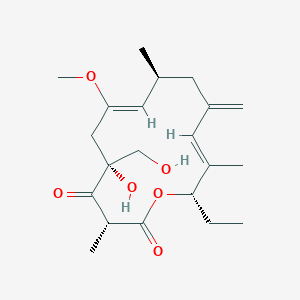
9,10-Dihydroxy-12,13-epoxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid.
Applications De Recherche Scientifique
Hydrolysis and Industrial Applications
- Hydrolysis with Alumina : A study demonstrated that the epoxide derivative of oleic acid, methyl 9,10-epoxyoctadecanoate, undergoes hydrolysis when exposed to alumina, leading to the formation of polyhydroxy materials. These materials have potential for several industrial applications (Piazza, Nuñez, & Foglia, 2003).
Epoxyoctadecanoic Acid in Plant Cutins and Suberins
- Presence in Plant Polymers : Epoxy acids, including 9,10-epoxyoctadecanoic acid, are significant constituents of plant cutins and suberins. They can comprise up to 60% of the total monomers in some polymers, indicating their importance in plant biology (Holloway & Deas, 1973).
Epoxyoctadecanoic Acids in PVC Stabilization
- Poly(vinyl chloride) Stabilization : The role of methyl 9,10-epoxyoctadecanoate in stabilizing poly(vinyl chloride) (PVC) has been examined, showcasing its transformation products and mechanisms in heat-processed PVC (Gilbert & Startin, 1980).
Role in Biological Functions and Disease States
- Biological Significance : Linoleic acid metabolites like 9,10-epoxyoctadecenoic acid and related compounds have been studied for their roles in cytotoxic processes, immune response, and brown adipose tissue activation, among other functions (Hildreth, Kodani, Hammock, & Zhao, 2020).
Synthesis and Transformation
- Synthesis Approaches : Research has focused on synthesizing variants of epoxyoctadecanoic acids, demonstrating methods and potential applications in different fields. Studies have shown the synthesis from various sources, including castor oil, and detailed the transformation products and mechanisms (Mhaskar & Mani, 1994).
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
Clé InChI |
ZOMBDDWLMOSVKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



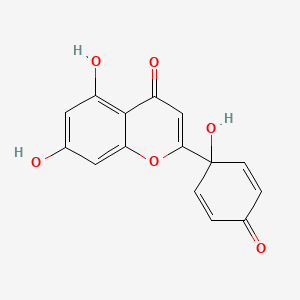
![1-{[4-({[(3-Isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid](/img/structure/B1247590.png)
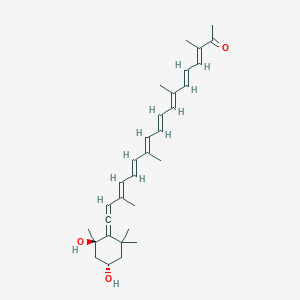
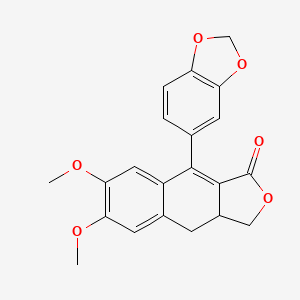

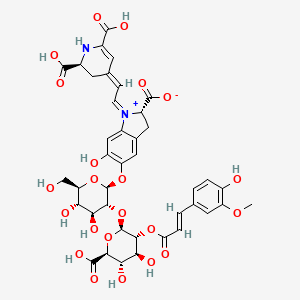

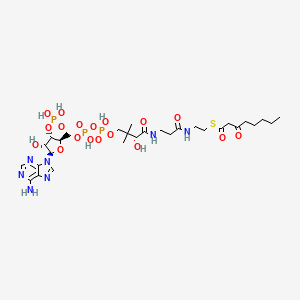
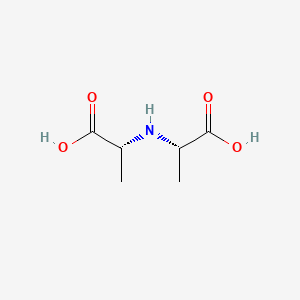

![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
